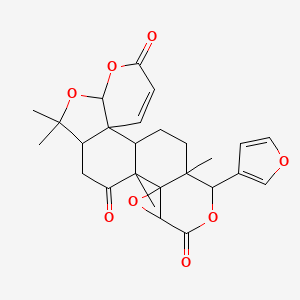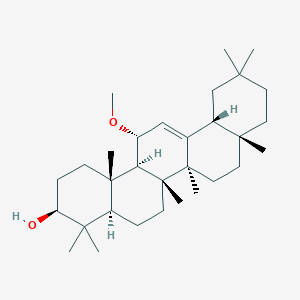
Jangomolide
Overview
Description
Jangomolide is an organic compound that belongs to the category of natural products. . This compound is a white crystalline solid with a unique chemical structure and notable physiological activities. It has been widely studied for its antibacterial, anti-inflammatory, and anti-cancer properties .
Mechanism of Action
Target of Action
Jangomolide is a natural product, a limonoid isolated from Flacourtia jangomas
Mode of Action
An in silico study suggests that bioactive compounds derived from flacourtia jangomas, which includes this compound, may interact with the androgen receptor (ar) and acetyl cholinesterase, both implicated in hepatocellular carcinogenesis . Further experimental studies are required to confirm these findings and elucidate the exact interaction of this compound with its targets.
Biochemical Pathways
The compound is a steroid lactone , a class of compounds known to interact with various biochemical pathways.
Biochemical Analysis
Biochemical Properties
Jangomolide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, this compound has been shown to interact with acetyl cholinesterase and androgen receptors, which are implicated in hepatocellular carcinogenesis . These interactions suggest that this compound may have potential therapeutic applications in liver diseases. Additionally, this compound’s interaction with these biomolecules indicates its role in modulating enzyme activity and protein function.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has shown hepatoprotective activity by interacting with androgen receptors and acetyl cholinesterase, which are involved in liver cell function . This interaction can lead to changes in gene expression and modulation of cell signaling pathways, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor or activator of enzymes, depending on the context. For instance, this compound’s interaction with acetyl cholinesterase suggests an inhibitory effect, which can modulate neurotransmitter levels and influence cellular signaling . Additionally, this compound’s binding to androgen receptors indicates its potential role in regulating gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under controlled conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including modulation of enzyme activity and gene expression. These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has shown beneficial effects, such as hepatoprotection and modulation of enzyme activity . At higher doses, toxic or adverse effects may be observed, including potential liver toxicity and disruption of normal cellular functions. These dosage-dependent effects underscore the need for careful consideration of dosage in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through pathways involving steroid lactones, which are essential for its biological activity . The interaction of this compound with these metabolic pathways can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular compartments . These interactions can affect the localization and accumulation of this compound, influencing its bioavailability and activity within different tissues.
Subcellular Localization
This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can impact this compound’s interaction with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Jangomolide typically involves the extraction of leaves or stems from Flacourtia jangomas. The process includes solvent extraction and isolation to obtain pure this compound. The preparation process may involve a series of chemical steps such as solvent precipitation, crystallization, and extraction .
Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The leaves or stems of Flacourtia jangomas are harvested and subjected to solvent extraction. The extract is then purified through crystallization and other isolation techniques to obtain this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Jangomolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
Jangomolide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying natural product synthesis and chemical reactions.
Biology: this compound exhibits significant antibacterial and anti-inflammatory activities, making it a subject of interest in biological research.
Medicine: Due to its anti-cancer properties, this compound is being explored for potential therapeutic applications in cancer treatment.
Comparison with Similar Compounds
Limonin: Another limonoid isolated from Flacourtia jangomas, known for its bitter taste and biological activities.
Nomilin: A limonoid with similar anti-cancer and anti-inflammatory properties.
Uniqueness of Jangomolide: this compound stands out due to its broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-cancer properties. Its unique chemical structure also contributes to its distinct physiological effects .
Properties
IUPAC Name |
19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPFSBYGJYBBBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601098353 | |
| Record name | 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93767-25-0 | |
| Record name | 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93767-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601098353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





